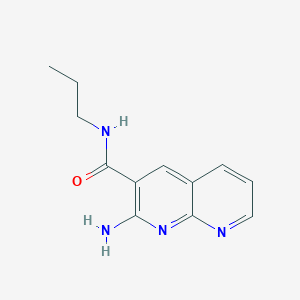

2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide

Description

2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of nitrogen atoms in the heterocyclic ring provides a highly functionalized scaffold, making it a valuable compound in medicinal chemistry and materials science .

Properties

CAS No. |

60467-58-5 |

|---|---|

Molecular Formula |

C12H14N4O |

Molecular Weight |

230.27 g/mol |

IUPAC Name |

2-amino-N-propyl-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C12H14N4O/c1-2-5-15-12(17)9-7-8-4-3-6-14-11(8)16-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,15,17)(H2,13,14,16) |

InChI Key |

CPTWRMJOUQOUQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often involve metal-catalyzed synthesis and ring expansion reactions .

Chemical Reactions Analysis

2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous FeCl3, Meldrum’s acid, and alcohols . The major products formed from these reactions are 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .

Scientific Research Applications

2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a ligand and a component of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems . It has also been studied for its anticancer and immunomodulatory activities . Additionally, it is used in the development of new synthetic methodologies for constructing medicinally important scaffolds .

Mechanism of Action

The mechanism of action of 2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets and pathways. It has been shown to exhibit antihistaminic activity by binding to the H1 receptor, leading to a bronchorelaxant effect . Molecular docking studies have been performed to understand the molecular interaction and binding mode of the compound in the active site of the H1 receptor .

Comparison with Similar Compounds

2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds such as 2-amino-1,8-naphthyridine-3-carboxamide derivatives . These compounds are known for their antimicrobial properties and are effective against a variety of human and veterinary pathogens . Another similar compound is Gemifloxacin, which contains a 1,8-naphthyridine core and is used for the treatment of bacterial infections

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.